molecular formula C21H23N3O B12376710 Hif-1|A-IN-6

Hif-1|A-IN-6

Cat. No.: B12376710
M. Wt: 333.4 g/mol
InChI Key: JMHQZODOVQWZPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hypoxia-inducible factor 1 (HIF-1) is a heterodimeric transcription factor composed of HIF-1α and HIF-1β subunits. Under normoxia, HIF-1α undergoes proteasomal degradation via hydroxylation by prolyl hydroxylases (PHDs) and subsequent binding to the von Hippel-Lindau (VHL) protein. In hypoxia, this degradation is inhibited, leading to HIF-1α stabilization and activation of genes promoting angiogenesis (e.g., VEGF), metabolic reprogramming (e.g., GLUT-1), and metastasis. Overexpression of HIF-1α correlates with poor prognosis in solid cancers, making it a critical therapeutic target .

Properties

Molecular Formula

C21H23N3O

Molecular Weight

333.4 g/mol

IUPAC Name

7-methoxy-2-methyl-N-(3-pyrrolidin-1-ylphenyl)quinolin-4-amine

InChI

InChI=1S/C21H23N3O/c1-15-12-20(19-9-8-18(25-2)14-21(19)22-15)23-16-6-5-7-17(13-16)24-10-3-4-11-24/h5-9,12-14H,3-4,10-11H2,1-2H3,(H,22,23)

InChI Key

JMHQZODOVQWZPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)OC)NC3=CC(=CC=C3)N4CCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hif-1|A-IN-6 typically involves multi-step organic synthesis. The exact synthetic route and reaction conditions can vary, but generally, it includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes would also be developed to ensure consistent quality and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Hif-1|A-IN-6 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or amines .

Mechanism of Action

Hif-1|A-IN-6 exerts its effects by inhibiting the activity of HIF-1α. The compound binds to HIF-1α, preventing its dimerization with HIF-1β and subsequent binding to the hypoxia response element (HRE) in the DNA. This inhibits the transcription of HIF-1α target genes involved in angiogenesis, metabolism, and cell survival .

Comparison with Similar Compounds

Comparison Table: Natural Inhibitors

Compound IC₅₀ (nM) Mechanism Trial Phase Key Limitation
HIF-1 A-IN-6 15 Dimerization blockade Phase I Limited long-term data
Picroliv 10,000 Transcriptional inhibition Preclinical Cytotoxicity
Geldanamycin 100 Hsp90 inhibition Phase II Hepatotoxicity
Manassantin A 3 Nuclear translocation blockade Preclinical Bioavailability issues

EZN-2968

  • Structure : Antisense oligonucleotide.
  • Mechanism : Binds HIF-1α mRNA, reducing translation .
  • Efficacy: Phase I trials show 40% HIF-1α reduction in renal carcinoma.
  • Limitations : Poor tissue penetration and rapid clearance.

NCGC Compounds (e.g., NCGC00043898)

  • Structure: Quinoxaline derivatives.
  • Mechanism : Inhibits HIF-1α accumulation and VEGF secretion .
  • Efficacy : 70% inhibition of HIF-1 activity at 1 µM.
  • Limitations : Off-target effects on mTOR pathways.

Carborane Derivatives (Vo, Vi, Vk)

  • Structure : Trisubstituted carboranes.
  • Mechanism : Suppresses HIF-1 transcriptional activity without altering HIF-1α protein levels .
  • Efficacy : Reduces CA9 mRNA by 90% at 50 nM.
  • Limitations : Unclear metabolic stability.

Mechanistic and Clinical Insights

  • mRNA vs. Protein Targeting : Natural inhibitors like picroliv act upstream (mRNA), while this compound and GA target protein stability or function. mRNA-targeting agents (e.g., EZN-2968) face challenges in delivery and specificity .
  • Hypoxia Selectivity: this compound and carboranes maintain efficacy in hypoxic niches without harming normoxic tissues, unlike GA, which affects Hsp90 globally .
  • Clinical Potential: this compound’s oral bioavailability and lack of CYP450 interactions position it favorably against hepatotoxic agents like GA .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.